molecular formula C20H15F3N4O2 B2516180 N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)nicotinamide CAS No. 1206995-30-3

N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)nicotinamide

Cat. No. B2516180
CAS RN: 1206995-30-3
M. Wt: 400.361
InChI Key: VRWFRCPORZCUMW-UHFFFAOYSA-N
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Description

N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)nicotinamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Scientific Research Applications

Anticancer Activity

The compound has shown promising results in the field of cancer research. It has been identified as a potent anticancer agent, with IC50 in vitro growth inhibitory concentrations in single-digit micromolarity in a panel of 8 cancer cell lines . It is cytostatic and displays similar efficiency in apoptosis-sensitive versus apoptosis-resistant cancer cell lines .

Inhibition of Kinase Activity

This compound has been found to inhibit the activity of a cluster of a dozen kinases that are implicated in cancer cell proliferation and in the control of the actin cytoskeleton organization . This makes it a potential candidate for the development of new anticancer drugs.

Proteasome Inhibition

The compound also inhibits the activity of the 3 proteolytic units of the proteasome . Proteasomes play a crucial role in maintaining cellular homeostasis by degrading misfolded or damaged proteins. Inhibition of proteasome activity is a promising strategy for cancer treatment.

Drug Development

The trifluoromethyl (TFM, -CF 3 ) group in the compound is of significant interest in drug development. The incorporation of fluorine atoms is an effective way to increase the metabolic stability, as well as other desirable properties, of drug compounds .

Synthesis of Fluorinated Amides

The compound represents a practical solution for the synthesis of an otherwise almost inaccessible family of fluorinated amides that contain an N-trifluoromethyl group . This opens up new possibilities for the development of novel pharmaceuticals.

Suzuki–Miyaura Coupling

While not directly related to the compound, the trifluoromethyl group is of interest in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The trifluoromethyl group could potentially be used in the development of new reagents for this process.

Mechanism of Action

Target of Action

Similar compounds have been shown to target a cluster of kinases implicated in cancer cell proliferation and the control of the actin cytoskeleton organization .

Mode of Action

N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)nicotinamide interacts with its targets by inhibiting their activity . This inhibition disrupts the normal functioning of the targets, leading to changes in the cellular processes they control.

Biochemical Pathways

It’s known that the compound inhibits a cluster of kinases , which are key components of many cellular signaling pathways. Therefore, it’s likely that multiple pathways are affected, leading to downstream effects such as altered cell proliferation and changes in cytoskeleton organization.

Result of Action

N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)nicotinamide has been found to be cytostatic, meaning it inhibits cell growth and multiplication . It displays similar efficiency in apoptosis-sensitive versus apoptosis-resistant cancer cell lines . This suggests that the compound’s action leads to the inhibition of cancer cell proliferation.

properties

IUPAC Name

N-[2-[[2-(trifluoromethyl)phenyl]carbamoylamino]phenyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4O2/c21-20(22,23)14-7-1-2-8-15(14)26-19(29)27-17-10-4-3-9-16(17)25-18(28)13-6-5-11-24-12-13/h1-12H,(H,25,28)(H2,26,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWFRCPORZCUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NC2=CC=CC=C2NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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